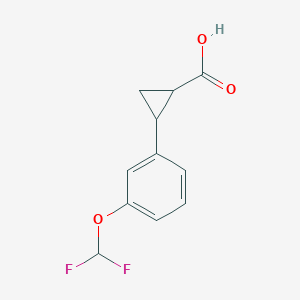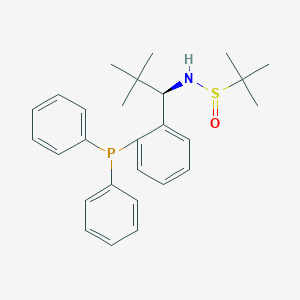
(R)-N-((R)-1-(2-(Diphenylphosphaneyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-1-(2-(Diphenylphosphaneyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a phosphane and sulfinamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Diphenylphosphaneyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is the reaction of a diphenylphosphane derivative with a suitable sulfinamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or rhodium complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-1-(2-(Diphenylphosphaneyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The phosphane group can participate in substitution reactions, forming new phosphane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halides or other electrophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group typically yields sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(®-1-(2-(Diphenylphosphaneyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, enhancing the efficiency and selectivity of various catalytic processes.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The phosphane and sulfinamide groups can interact with biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including polymerization and material science.
Mécanisme D'action
The mechanism of action of ®-N-(®-1-(2-(Diphenylphosphaneyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphane and sulfinamide groups. These functional groups can coordinate with metal ions, facilitating catalytic processes. The compound can also undergo redox reactions, influencing its activity and reactivity in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole
- Trifluoromethyl phenyl sulfone
Uniqueness
Compared to similar compounds, ®-N-(®-1-(2-(Diphenylphosphaneyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of phosphane and sulfinamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C27H34NOPS |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3/t25-,31?/m0/s1 |
Clé InChI |
OMJJGAYXCQDARO-ZGAORZAOSA-N |
SMILES isomérique |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


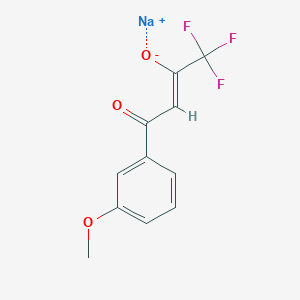
-(2-oxobenzylidene)ruthenium(II) chloride LatMet](/img/structure/B12306502.png)

![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
![rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans](/img/structure/B12306526.png)
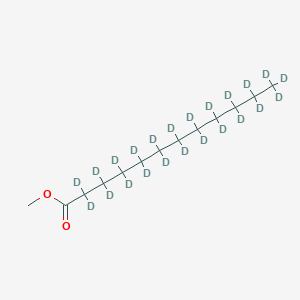

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)

![5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid](/img/structure/B12306546.png)
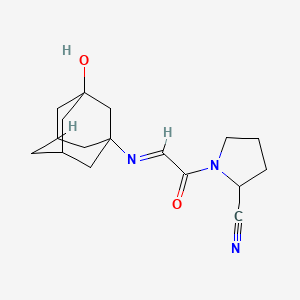

![[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306564.png)
